1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride
Overview
Description
“1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride” is a chemical compound with the CAS Number: 2097936-19-9. It has a molecular weight of 330.68 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-((6-methoxypyridin-3-yl)methyl)piperidin-4-amine trihydrochloride . The InChI Code for this compound is 1S/C12H19N3O.3ClH/c1-16-12-3-2-10(8-14-12)9-15-6-4-11(13)5-7-15;;;/h2-3,8,11H,4-7,9,13H2,1H3;3*1H .Scientific Research Applications
Neuropharmacology : Compounds structurally related to 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride, such as Oliceridine (TRV130), which is a novel mu-opioid receptor agonist, show selective activation of G protein and β-arrestin signaling pathways, suggesting therapeutic analgesic effects with reduced adverse effects (Urits et al., 2019).
Dopamine Receptor Research : Studies on dopamine D2 receptor ligands, which share structural similarities with the queried compound, contribute to the treatment of neuropsychiatric disorders by understanding the role of the dopaminergic pathway in diseases such as schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Synthetic Chemistry : The synthesis and functionalization of piperidine rings, a core component of the compound , have been explored in various contexts, including nucleophilic aromatic substitution reactions, which are key in constructing complex organic molecules (Pietra & Vitali, 1972).
Chemical Biology : Research into the mutagenicity of benzidine analogues, which are structurally related to the query compound, helps in understanding the interactions between chemical compounds and biological systems, particularly in the context of DNA interactions and carcinogenicity (Chung et al., 2006).
Properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-amine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.3ClH/c1-16-12-3-2-10(8-14-12)9-15-6-4-11(13)5-7-15;;;/h2-3,8,11H,4-7,9,13H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTSMOXPLKIQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCC(CC2)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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